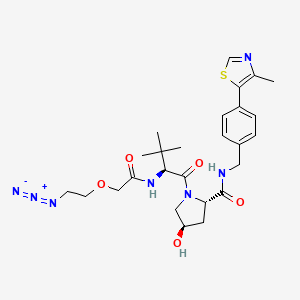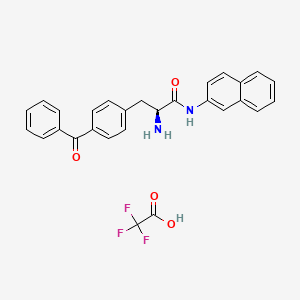
E3 连接酶配体-连接体缀合物 3
描述
VH032-PEG1-N3,也称为(S,R,S)-AHPC-PEG1-N3,是一种合成的E3连接酶配体-连接体偶联物。该化合物结合了基于(S,R,S)-AHPC的冯·希佩尔-林道配体和一个单元的聚乙二醇连接体。 它主要用于蛋白质降解靶向嵌合体(PROTAC)技术,这是一种靶向蛋白质降解的新方法 .
科学研究应用
VH032-PEG1-N3 具有广泛的科学研究应用,包括:
生物学: VH032-PEG1-N3 用于 PROTAC 技术来靶向和降解细胞内的特定蛋白质。
作用机制
VH032-PEG1-N3 通过泛素-蛋白酶体系统发挥其作用。该化合物中的冯·希佩尔-林道配体与冯·希佩尔-林道 E3 连接酶结合,冯·希佩尔-林道 E3 连接酶是泛素-蛋白酶体系统中的一种必需酶。 这种结合募集了底物,如缺氧诱导因子,进行泛素化,随后发生蛋白酶体降解 . 聚乙二醇连接体促进配体与靶蛋白的偶联,从而能够靶向降解细胞内的特定蛋白质 .
生化分析
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 3 plays an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . It interacts with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 as part of a three-enzyme ubiquitination cascade .
Cellular Effects
The effects of E3 Ligase Ligand-Linker Conjugates 3 on cells are significant. It influences cell function by regulating the degradation of proteins, which is essential for maintaining cellular homeostasis . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
E3 Ligase Ligand-Linker Conjugates 3 exerts its effects at the molecular level by selectively attaching ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Temporal Effects in Laboratory Settings
It is known that E3 ligases are an important part of the Ubiquitin Proteasome System (UPS), which regulates the degradation of over 80% of proteins in cells .
Metabolic Pathways
E3 Ligase Ligand-Linker Conjugates 3 is involved in the ubiquitin proteasome system (UPS), a major pathway for protein degradation . It interacts with enzymes such as ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 .
准备方法
VH032-PEG1-N3 是通过一系列涉及冯·希佩尔-林道配体和聚乙二醇连接体的化学反应合成的。合成包括叠氮基团的引入,该基团允许该化合物与含有炔基的分子进行铜催化的叠氮-炔环加成反应。 . VH032-PEG1-N3 的工业生产方法没有得到广泛的记录,但它通常是在研究实验室中为科学研究而合成的。
化学反应分析
VH032-PEG1-N3 经历了几种类型的化学反应,包括:
铜催化的叠氮-炔环加成反应 (CuAAC): 该反应涉及 VH032-PEG1-N3 中的叠氮基团与含有炔基的分子反应形成三唑环.
应变促进的炔-叠氮环加成反应 (SPAAC): 该反应发生在含有二苯并环辛炔或双环壬炔基团的分子中.
这些反应中常用的试剂包括铜催化剂和含有炔基的分子。 这些反应形成的主要产物是三唑连接的偶联物,它们在各种生化应用中很有用 .
相似化合物的比较
VH032-PEG1-N3 由于其结合了冯·希佩尔-林道配体以及其在 PROTAC 技术中的应用而独一无二。类似的化合物包括:
VH032-PEG3-N3: 该化合物具有一个三单元的聚乙二醇连接体,而不是一个单元的连接体.
VH032-环丙烷-F: 该化合物结合了一个环丙烷基团,而不是聚乙二醇连接体.
VH032-胺: 该化合物具有一个胺官能柄,用于与靶蛋白偶联.
这些类似的化合物共享冯·希佩尔-林道配体,但在它们的连接体结构和官能团方面有所不同,这可能会影响它们在靶向蛋白质降解中的具体应用和有效性。
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCURZJBLHZABY-ZRCGQRJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)

